![molecular formula C16H19N5O3 B2934855 N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1421513-41-8](/img/structure/B2934855.png)
N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of related furan compounds involves strategic chemical reactions, such as the Diels-Alder cycloaddition reaction . The synthesis of furan and naphtho furan derivatives through condensation, methylation, and a series of reactions showcases the versatile approaches in constructing complex furan-based compounds.Molecular Structure Analysis
Investigations into the molecular and solid-state structures of related furan compounds through X-ray powder diffraction (XRPD) and density functional theory (DFT) highlight the intricate details of their geometrical configurations .Chemical Reactions Analysis
The reactivity of furan compounds with sulfonyl groups has been explored through various chemical reactions. Copper/silver-mediated cascade reactions for constructing sulfonylbenzo [b]furans from hydroxycinnamic acids and sodium sulfinates demonstrate the chemical versatility and potential synthetic utility of these compounds.Scientific Research Applications
Antibacterial Activity
Furan derivatives, including the furan moiety present in our compound, have been recognized for their antibacterial properties. They are particularly effective against both gram-positive and gram-negative bacteria . The structural inclusion of furan in medicinal chemistry has led to the development of novel antibacterial agents to address microbial resistance, which is a growing global concern.
Antifungal Applications
The pyrazole moiety, another component of the compound, has shown potential in antifungal applications. Specific pyrazole-4-carboxamides have been synthesized and evaluated for their fungicidal activities, with some demonstrating significant efficacy . This suggests that our compound could be explored for its antifungal properties, potentially contributing to the treatment of fungal infections.
Antiviral Potential
Indole derivatives, which share structural similarities with the imidazole group in our compound, have exhibited various biological activities, including antiviral properties . This indicates that the compound could be researched for its potential use in combating viral infections, contributing to the development of new antiviral drugs.
Anticancer Research
Compounds containing furan structures have been associated with anticancer activity. The presence of the furan group in our compound could be indicative of its potential use in cancer research, where it might contribute to the discovery of new therapeutic agents .
Antimalarial and Antileishmanial Activities
The compound’s structure suggests potential antimalarial and antileishmanial activities. Molecular simulation studies have justified the potent in vitro antipromastigote activity of similar compounds, which could be relevant for our compound as well . This opens up avenues for research into treatments for diseases caused by protozoan parasites.
Pharmacological Evolution
Quinolinyl-pyrazoles, which are structurally related to our compound, have been synthesized and evaluated for their pharmacological potential, including as inhibitors for schizophrenia . This suggests that our compound could be explored for its therapeutic potential in neuropsychiatric disorders.
Anti-inflammatory and Analgesic Effects
Imidazole-containing compounds, like the one in our compound, have been reported to exhibit anti-inflammatory and analgesic effects . This makes them candidates for the development of new drugs to treat inflammation and pain.
Antidiabetic Activity
The imidazole ring is a core structure in many biologically active compounds, including those with antidiabetic properties . Research into our compound could extend to its potential application in managing diabetes.
Mechanism of Action
properties
IUPAC Name |
N-[2-[4-(furan-2-yl)-1-methylimidazol-2-yl]ethyl]-3-methoxy-1-methylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3/c1-20-10-12(13-5-4-8-24-13)18-14(20)6-7-17-15(22)11-9-21(2)19-16(11)23-3/h4-5,8-10H,6-7H2,1-3H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEXZBTSRGOKJTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1CCNC(=O)C2=CN(N=C2OC)C)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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